(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
CAS No.: 1213190-47-6
Cat. No.: VC21084440
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213190-47-6 |
|---|---|
| Molecular Formula | C15H20N2O5 |
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |
| Standard InChI Key | JCPCVUPCEXUFGD-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Introduction
Chemical Structure and Properties
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is characterized by its distinctive molecular arrangement that includes a carbamoyl-substituted phenyl ring, an amino acid backbone with R-stereochemistry, and a Boc protecting group.
Basic Properties
The compound demonstrates several key physicochemical characteristics that determine its behavior in various chemical and biological systems.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1213190-47-6 |
| Molecular Formula | C15H20N2O5 |
| Molecular Weight | 308.33 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (R) configuration at the α-carbon |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |
| Storage | Recommended at -20°C under inert atmosphere |
The compound's structure features several key functional groups that contribute to its chemical reactivity and potential applications:
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A carbamoyl group (-CONH2) at the meta-position of the phenyl ring
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A tert-butyloxycarbonyl (Boc) protecting group on the amino function
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A carboxylic acid group for potential conjugation reactions
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A chiral center with R-configuration
Structural Identifiers
For precise identification and characterization, several standardized chemical identifiers are used in the scientific literature.
Table 2: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| InChI | InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |
| InChIKey | JCPCVUPCEXUFGD-LLVKDONJSA-N |
| SMILES | CC(C)(C)OC(=O)NC@HC(=O)O |
| Common Synonyms | - Boc-D-3-Carbamoylphenylalanine - (R)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid - BOC-D-3-CARBAMOYLPHENYLALANINE |
Synthesis Methods
Several synthetic approaches have been developed for producing (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, with various strategies optimized for different requirements including stereoselectivity, yield, and scalability.
General Synthetic Routes
The synthesis of this compound typically follows one of several established pathways in amino acid chemistry, with particular attention to maintaining the R-stereochemistry throughout the process.
From D-Phenylalanine Derivatives
A common approach involves functionalization of D-phenylalanine with the following key steps:
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Boc protection of D-phenylalanine using di-tert-butyl dicarbonate ((Boc)2O)
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Regioselective introduction of the carbamoyl group at the meta position of the phenyl ring
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Purification and isolation of the final product
Via Asymmetric Synthesis
Stereoselective synthesis can be achieved through:
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Asymmetric hydrogenation of dehydrophenylalanine derivatives
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Chiral auxiliary-mediated alkylation approaches
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Enzymatic resolution techniques
Solution-Phase Peptide Synthesis Applications
The compound finds significant utility in solution-phase peptide synthesis, where the Boc protecting group plays a crucial role in the sequential assembly of peptide chains. This approach involves:
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Activation of the carboxylic acid group for coupling
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Formation of amide bonds with other amino acid residues
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Selective deprotection of the Boc group using trifluoroacetic acid (TFA)
Biological Activity and Mechanism of Action
Receptor Interactions
Research indicates that (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid may exhibit significant biological activities through specific receptor interactions.
Muscarinic Receptor Antagonism
Preliminary studies suggest that the compound demonstrates potential as a muscarinic receptor antagonist. This activity may be attributed to:
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The spatial arrangement of the carbamoyl group providing hydrogen bonding opportunities
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The hydrophobic tert-butyl moiety facilitating interaction with receptor binding pockets
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The R-stereochemistry conferring specific conformational preferences that enhance binding affinity
Beta-Adrenergic Receptor Agonism
The compound has also shown promise as a beta-adrenergic receptor agonist in initial investigations. This dual pharmacological profile (muscarinic antagonism and beta-adrenergic agonism) makes it particularly interesting for conditions where both mechanisms could provide therapeutic benefits.
Central Nervous System Effects
Studies indicate potential activity within the central nervous system, where the compound may influence neurotransmitter release and modulate physiological responses. These effects could be mediated through:
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Interaction with specific receptor subtypes in neuronal tissues
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Modulation of signal transduction pathways
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Alteration of neurotransmitter balance at synapses
This neurological activity profile suggests potential applications in conditions affecting central nervous system function, though further research is needed to fully characterize these effects.
Applications in Research
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has demonstrated versatility across multiple research domains, serving as an important tool in various scientific investigations.
Peptide Synthesis
One of the most significant applications of this compound is in peptide synthesis, where it serves as a valuable building block with several advantageous properties:
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The Boc protecting group enables selective reactivity, allowing for controlled peptide chain assembly
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The carbamoyl group introduces hydrogen bonding capabilities into the resulting peptides
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The defined R-stereochemistry contributes to specific secondary structure formation in synthetic peptides
These properties make it particularly useful for creating peptides with targeted biological activities and defined structural characteristics.
Drug Development
In pharmaceutical research, the compound has shown promise as a scaffold for developing novel therapeutic agents:
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As a starting point for structure-activity relationship (SAR) studies
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For creating compounds that target specific receptor systems, particularly muscarinic and adrenergic receptors
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In the development of peptidomimetics that resist enzymatic degradation
The presence of the carbamoyl group at the meta position of the phenyl ring creates opportunities for additional hydrogen bonding interactions with drug targets, potentially enhancing binding affinity and selectivity.
Bioconjugation Applications
The compound's functional groups make it valuable for bioconjugation strategies:
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The carboxylic acid group enables coupling to various biomolecules, including proteins and antibodies
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The carbamoyl group provides attachment points for fluorescent probes or other detection moieties
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The controlled deprotection of the Boc group allows for sequential conjugation strategies
These characteristics make it particularly useful for creating targeted drug delivery systems and molecular imaging probes.
Cancer Research
Emerging evidence suggests applications in oncology research:
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As a component of peptide-based anticancer agents
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In development of compounds that inhibit tumor growth
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As building blocks for peptides that target cancer-specific receptors
The unique structure of this compound allows researchers to explore novel mechanisms for targeting cancer cells while potentially reducing effects on healthy tissues.
Enzymatic Inhibition Studies
Research has explored the potential of (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid and related compounds in enzyme inhibition applications, particularly for enzymes involved in metabolic disorders.
Alpha-Amylase Inhibition
Short peptides containing similar amino acid derivatives have shown promising activity as alpha-amylase inhibitors. When incorporated into synthetic peptides, these structures can potentially help manage postprandial glucose levels, offering therapeutic approaches for diabetes management .
Comparison with Similar Compounds
Structural Analogues
Comparing (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid with structurally similar compounds provides insight into structure-activity relationships and potential optimization strategies.
Table 3: Comparison with Structural Analogues
| Compound | Key Structural Difference | Notable Properties | CAS Number |
|---|---|---|---|
| Boc-L-3-carbamoylphenylalanine | S-stereochemistry (vs. R) | Different receptor binding profile | - |
| (S)-2-((tert-butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid (Boc-L-m-tyrosine) | Hydroxyl group instead of carbamoyl | Increased hydrophilicity, different H-bonding pattern | 90819-30-0 |
| (S)-2-((tert-butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid | Ethyl group at para position instead of carbamoyl at meta | Increased hydrophobicity, altered electronic properties | 114359-37-4 |
| (S)-2-((tert-butoxycarbonyl)amino)-2-(m-tolyl)acetic acid | Lacks β-carbon, methyl group instead of carbamoyl | Different conformational properties | 1217677-36-5 |
The comparison reveals that subtle structural modifications can significantly impact the compound's physicochemical properties and biological activities, highlighting the importance of stereochemistry and functional group positioning .
Stereochemical Considerations
The R-stereochemistry of the compound plays a crucial role in its biological activity profile:
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It influences the three-dimensional arrangement of functional groups in space
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It affects recognition by chiral biological receptors and enzymes
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It can determine the efficacy and selectivity of interactions with target proteins
This stereochemical specificity is particularly important when considering the compound's potential use in biological systems where molecular recognition is often stereoselective.
Analytical Characterization
Spectroscopic Profile
Spectroscopic techniques provide crucial structural information and verification of purity for (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum typically shows characteristic signals that confirm the compound's structure:
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A singlet at approximately δ 1.4 ppm integrated for nine protons, corresponding to the tert-butyl group
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Signals in the aromatic region (δ 7.0-7.6 ppm) representing the phenyl ring protons
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Signals for the α-proton (adjacent to the carboxylic acid) and β-protons (methylene group)
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Broad signals for the carbamoyl NH2 group and the Boc-protected NH group
The 13C NMR spectrum typically displays peaks around 155-156 ppm for the Boc carbonyl carbon and 170-175 ppm for the carboxylic acid carbonyl carbon, confirming these key functional groups .
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present:
-
Characteristic bands at 1615-1673 cm-1 for the carbamate C=O stretching
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Bands at 1365-1380 cm-1 for the tert-butyl group
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Strong bands around 1700-1730 cm-1 for the carboxylic acid C=O stretching
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Bands in the 3300-3500 cm-1 region for N-H stretching of the carbamoyl and protected amino groups
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and quality control. Typical HPLC conditions might include:
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Reversed-phase C18 column
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Gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid
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UV detection at 220 and 254 nm
These methods are essential for ensuring the compound's purity in research applications, particularly when used in biological studies or as a starting material for complex syntheses.
Future Research Directions
The unique structural features and biological activities of (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid offer numerous opportunities for future scientific investigation.
Structure-Activity Relationship Studies
Further exploration of the relationship between structural modifications and biological activity could lead to enhanced compounds with:
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Improved receptor selectivity and binding affinity
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Optimized pharmacokinetic properties
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Reduced potential for side effects
These studies could involve systematic modification of:
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The carbamoyl group positioning
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The nature of the protecting group
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Introduction of additional functional groups on the phenyl ring
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Exploration of constrained analogues with restricted conformational flexibility
Therapeutic Applications Development
Based on its preliminary biological activity profile, several therapeutic areas warrant investigation:
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Respiratory disorders where combined muscarinic antagonism and beta-adrenergic agonism could provide synergistic benefits
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Central nervous system conditions where modulation of neurotransmitter systems is beneficial
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Metabolic disorders where peptides containing this building block might demonstrate enzyme inhibitory activity
Advanced Peptide Technologies
The compound's utility in peptide synthesis suggests potential applications in emerging peptide technologies:
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Development of peptide-based nanomaterials
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Creation of self-assembling peptide structures
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Design of peptide-drug conjugates for targeted delivery
These applications could leverage the unique structural features of the compound to create peptides with specialized functions and properties.
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